FLAG peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

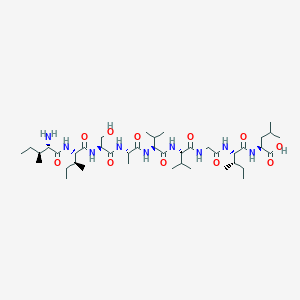

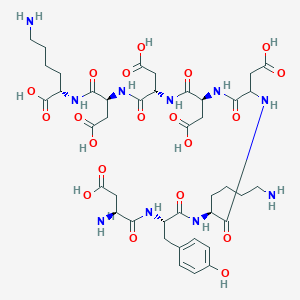

The FLAG peptide is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis . The FLAG peptide has a sequence of DYKDDDDK , where D= aspartic acid, Y= tyrosine, and K= lysine .

Synthesis Analysis

The FLAG peptide is used in the isolation of protein complexes with multiple subunits . The FLAG epitope was chosen because existing high-affinity monoclonal antibodies allow for sensitive immunoprecipitation and FLAG peptides permit efficient elution of protein complexes . This procedure reduces immunoprecipitation of nonspecific binding proteins .

Molecular Structure Analysis

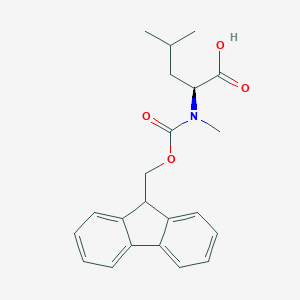

The FLAG peptide is an octapeptide with a molecular formula of C41H60N10O20 . It consists of eight amino acids: Aspartic Acid (D), Tyrosine (Y), Lysine (K), and four Aspartic Acid residues (D), followed by Lysine (K) .

Chemical Reactions Analysis

The FLAG peptide is used in various assays that require recognition by an antibody . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism . The FLAG-tag’s mild purification procedure tends not to disrupt such complexes .

Physical And Chemical Properties Analysis

The FLAG peptide has a molecular weight of 1013.0 g/mol . It is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis .

Aplicaciones Científicas De Investigación

Protein Detection

Using anti-FLAG M2 antibodies, the FLAG-tag system serves as a powerful tool for protein detection due to its high specificity and versatility .

Immunoprecipitation

FLAG peptides can be employed in immunoprecipitation protocols to enrich protein complexes, which is particularly useful in mass spectrometry and other analytical techniques .

Structural Biology

The atomic resolution structure of the FLAG peptide in complex with anti-FLAG M2 antibodies provides insights into key binding determinants, aiding in structural biology studies .

Competitive Elution

In applications where gentle elution is required, FLAG peptides can competitively elute fusion proteins from anti-FLAG antibodies without denaturing them, preserving their activity .

Magnetic Imprinted Polymers

FLAG peptides are used to create core-shell magnetic imprinted polymers for specific recognition and binding of target proteins, enhancing purification processes .

Mecanismo De Acción

Target of Action

The primary target of the FLAG peptide is the protein to which it is attached . The FLAG peptide, also known as FLAG octapeptide or FLAG epitope, is a peptide protein tag that can be added to a protein using recombinant DNA technology . It has the sequence DYKDDDDK, where D represents aspartic acid, Y represents tyrosine, and K represents lysine . This peptide is an artificial antigen to which specific, high-affinity monoclonal antibodies have been developed .

Mode of Action

The FLAG peptide interacts with its target protein by being added to it through recombinant DNA technology . Once attached, the FLAG-tagged proteins can be investigated using anti-FLAG antibodies, which bind to the tag . This allows the protein to be studied with an antibody against the FLAG-tag sequence . The FLAG peptide can be fused to the C-terminus or the N-terminus of a protein, or inserted within a protein .

Biochemical Pathways

Instead, it serves as a tool for protein purification and detection . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism .

Result of Action

The result of the FLAG peptide’s action is the ability to purify and detect proteins of interest . By attaching the FLAG peptide to a protein, researchers can use anti-FLAG antibodies to isolate the protein from a complex mixture . This allows for the study of the protein’s function, interactions, and localization .

Action Environment

The action of the FLAG peptide can be influenced by various environmental factors. For example, the effectiveness of the FLAG peptide as a tag can be affected by the expression system used, the nature of the protein it is attached to, and the conditions under which the protein is purified . The flag peptide is known for its versatility and can be used in a wide range of experimental conditions .

Safety and Hazards

When handling the FLAG peptide, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Therapeutic peptides, including the FLAG peptide, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to offer new opportunities to study the dynamic regulation of proteins .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYTXMRWQJBGX-VXBMVYAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60N10O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FLAG peptide | |

Q & A

Q1: What is the primary target of the FLAG peptide?

A1: The FLAG peptide itself doesn't have a natural biological target. It's engineered to be recognized by specific antibodies, particularly the anti-FLAG M2 monoclonal antibody [].

Q2: How does the FLAG peptide facilitate protein purification?

A2: The FLAG peptide is fused to a target protein, often at the N- or C-terminus. This allows for efficient capture of the fusion protein from a complex mixture using an affinity matrix containing immobilized anti-FLAG antibodies [].

Q3: Can the FLAG peptide be used for applications other than purification?

A3: Yes, FLAG-tagging is also used for protein detection (Western blotting, ELISA), immunoprecipitation, and even protein localization studies [, ].

Q4: What is the molecular formula and weight of the FLAG peptide?

A4: The molecular formula of the FLAG peptide is C30H46N8O13 and its molecular weight is 734.7 g/mol.

Q5: Have researchers developed FLAG peptide variants with improved properties?

A11: Yes, using approaches like phage display and rational design, researchers have identified FLAG peptide variants with enhanced binding affinities, referred to as "superFLAG" epitopes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.